2,5-Disulfobenzene-1-diazonium
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Overview
Description
2,5-Disulfobenzene-1-diazonium is an aromatic diazonium salt characterized by the presence of two sulfonic acid groups at the 2 and 5 positions on the benzene ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Disulfobenzene-1-diazonium typically involves the diazotization of 2,5-disulfobenzenamine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction is conducted at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of crystallization techniques for purification is also common, where the barium salts of the compound are crystallized and subsequently protonated using cation-exchange resins .
Chemical Reactions Analysis
Types of Reactions: 2,5-Disulfobenzene-1-diazonium undergoes various types of reactions, including:
Substitution Reactions: These include Sandmeyer reactions where the diazonium group is replaced by halides, cyanides, or hydroxyl groups using copper salts or other nucleophiles
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo dyes
Common Reagents and Conditions:
Copper(I) chloride, Copper(I) bromide, Copper(I) cyanide: Used in Sandmeyer reactions to introduce chloride, bromide, and cyanide groups, respectively.
Phenols and amines: Used in azo coupling reactions to form azo compounds.
Major Products:
Aryl halides, aryl cyanides, and phenols: Products of substitution reactions.
Azo compounds: Products of coupling reactions.
Scientific Research Applications
2,5-Disulfobenzene-1-diazonium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and functionalized materials.
Biology and Medicine: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as a precursor for metal-organic frameworks
Mechanism of Action
The reactivity of 2,5-Disulfobenzene-1-diazonium is primarily due to the presence of the diazonium group, which is a good leaving group. This allows the compound to undergo substitution reactions where the diazonium group is replaced by various nucleophiles. The mechanism typically involves the formation of an aryl radical, which is then attacked by the nucleophile .
Comparison with Similar Compounds
- Benzenediazonium chloride
- 2,4-Disulfobenzene-1-diazonium
- 4-Sulfobenzene-1-diazonium
Comparison: 2,5-Disulfobenzene-1-diazonium is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its reactivity in various chemical reactions. This makes it more versatile compared to other diazonium salts that may lack such functional groups .
Properties
CAS No. |
63245-24-9 |
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Molecular Formula |
C6H5N2O6S2+ |
Molecular Weight |
265.2 g/mol |
IUPAC Name |
2,5-disulfobenzenediazonium |
InChI |
InChI=1S/C6H4N2O6S2/c7-8-5-3-4(15(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H-,9,10,11,12,13,14)/p+1 |
InChI Key |
QZTCRHOJZUDGNU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)S(=O)(=O)O |
Origin of Product |
United States |
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